過レニウム酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of potassium perrhenate often involves the processing of ammonium perrhenate, which is obtained from aqueous solutions. Leszczyńska-Sejda et al. (2007) described the production of perrhenic acid from ammonium perrhenate solutions using ion exchange methods, which is a crucial step towards obtaining potassium perrhenate through subsequent chemical reactions (Leszczyńska-Sejda et al., 2007). Furthermore, Zagorodnyaya et al. (2018) explored the purification of ammonium perrhenate solutions from potassium impurities, highlighting the significance of purity in the synthesis process (Zagorodnyaya et al., 2018).

Molecular Structure Analysis

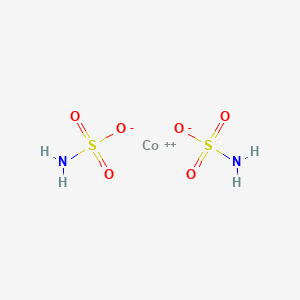

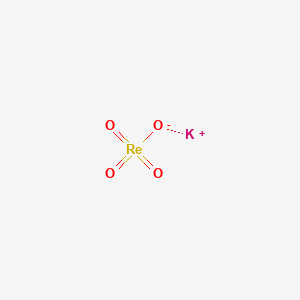

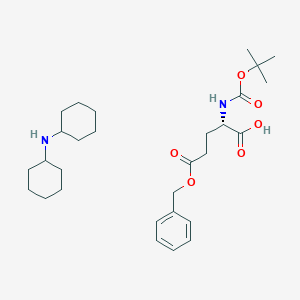

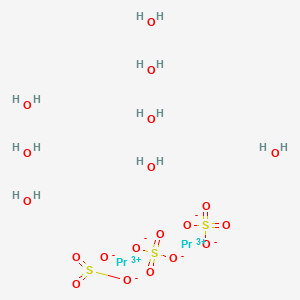

The molecular structure of potassium perrhenate is characterized by the tetrahedral coordination of the ReO₄⁻ anion. The ultraviolet absorption spectrum, as studied by Custers (1937), provides insights into the electronic structure and bonding within the molecule, with specific absorption bands indicating the nature of its molecular orbitals (Custers, 1937).

Chemical Reactions and Properties

Potassium perrhenate participates in various chemical reactions, including redox processes and ligand exchange reactions. For instance, Spradau and Katzenellenbogen (1998) discussed the preparation of cyclopentadienyltricarbonylrhenium complexes using potassium perrhenate, illustrating its reactivity and utility in organometallic chemistry (Spradau & Katzenellenbogen, 1998).

Physical Properties Analysis

The physical properties of potassium perrhenate, such as solubility and crystalline structure, are essential for its application in various fields. Chan (1975) investigated the activity coefficients of potassium perrhenate in aqueous mixtures, providing valuable data on its solubility and interactions with other ions in solution (Chan, 1975).

Chemical Properties Analysis

The chemical properties of potassium perrhenate, including its stability, reactivity, and interactions with other compounds, are critical for its applications in catalysis and materials science. Research by Sharutin et al. (2009) on the synthesis and structures of tetraphenylantimony perrhenate and tetraphenylantimony chlorate demonstrates the versatility of potassium perrhenate in forming complex compounds with unique properties (Sharutin et al., 2009).

科学的研究の応用

1. ニッケルおよびコバルトベースのスーパーアロイへの添加剤 過レニウム酸カリウムは、ニッケルおよびコバルトベースのスーパーアロイへの添加剤として使用されます . これらのスーパーアロイは、温度と腐食に耐性があるため、民間および軍事航空のタービンの製造、掘削プラットフォームの安全弁、および1000℃を超える温度で動作するツールに適しています .

粗製過レニウム酸アンモニウムの精製

過レニウム酸カリウムは、粗製過レニウム酸アンモニウムの精製に使用されます . このプロセスには、再結晶、吸着、および膜電気透析が含まれます .

分光法

過レニウム酸カリウムは、分光法で使用されます . 分光法は、光の分析に使用される技術であり、材料の識別に役立ちます .

タングステンワイヤーカソードコーティング

過レニウム酸カリウムは、タングステンワイヤーカソードのコーティングに使用されます . このコーティングは、多くの電子機器の重要なコンポーネントであるカソードの性能を向上させます .

触媒

過レニウム酸カリウムは、触媒として使用されます . 触媒は、それ自体が永続的な化学変化を起こすことなく、化学反応の速度を上げる物質です

Safety and Hazards

Potassium perrhenate is a strong oxidizer and may intensify fire . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Personal protective equipment should be used, and all sources of ignition should be removed .

将来の方向性

作用機序

Target of Action

Potassium perrhenate (KReO4) is an inorganic compound It is known to be a strong oxidizer .

Mode of Action

As an oxidizer, it likely interacts with other substances by accepting electrons, leading to changes in the oxidation state of those substances .

Biochemical Pathways

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane, which is partially responsible for maintaining the membrane potential .

Pharmacokinetics

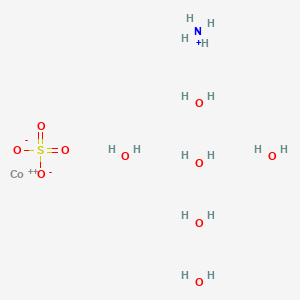

It is known that potassium perrhenate is a white solid that is sparingly soluble in water and ethanol . A study on the volatility of sodium, potassium, and cesium perrhenates using thermogravimetry suggests that the volatility of the perrhenates is likely dependent on the composition of salt in which the perrhenates are dissolved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium perrhenate. For example, the volatility of Potassium perrhenate may be influenced by the temperature and the composition of the salt in which it is dissolved . Additionally, the availability of potassium in soils is of prime importance in maintaining the balance between nutrient use efficiency and sustainable agriculture .

特性

IUPAC Name |

potassium;oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.4O.Re/q+1;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKRWIFGDGKWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO4Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10466-65-6 |

Source

|

| Record name | Potassium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)